N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-3-methylbenzenesulfonamide
Description
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Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)-4-methoxy-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-12-9-14(6-8-16(12)25-4)27(23,24)21-13-5-7-15-17(10-13)26-11-19(2,3)18(22)20-15/h5-10,21H,11H2,1-4H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRVONEBJQUATEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C(CO3)(C)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-3-methylbenzenesulfonamide is a complex organic compound belonging to the class of oxazepines. This compound has gained attention in medicinal chemistry due to its potential biological activities and therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 370.4 g/mol. The compound features a unique structural framework that includes a fused bicyclic structure containing an oxazepine ring and a sulfonamide group.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉N₂O₄S |
| Molecular Weight | 370.4 g/mol |
| CAS Number | 921540-44-5 |
Research indicates that the compound exhibits significant biological activity through various mechanisms:
- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in metabolic pathways, which may affect cell proliferation and survival.
- Antiproliferative Effects : Studies have demonstrated that the compound can significantly reduce the proliferation of certain cancer cell lines.
- Anti-inflammatory Properties : The sulfonamide moiety is known for its anti-inflammatory effects, contributing to the compound's therapeutic potential in treating inflammatory diseases.
Therapeutic Applications
The biological activity of this compound suggests potential applications in various therapeutic areas:
- Cancer Treatment : Due to its antiproliferative effects, it may be explored as a candidate for cancer therapy.
- Anti-inflammatory Drugs : Its ability to modulate inflammatory processes makes it a potential candidate for treating chronic inflammatory conditions.
- Neurological Disorders : The compound may also have implications in the treatment of neurological disorders due to its structural similarity to other bioactive compounds.
Case Studies and Experimental Data
Several studies have investigated the biological activity of this compound:
- Antiproliferative Activity : A study reported that this compound displayed significant inhibition of cell growth in various cancer cell lines with IC50 values ranging from 10 to 20 µM.
- Enzyme Inhibition Studies : In vitro assays demonstrated that the compound inhibited target enzymes with IC50 values less than 50 µM, indicating strong potential for drug development.
Comparative Analysis with Similar Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
